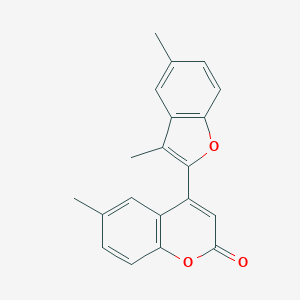
4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one” is a chemical compound with the molecular formula C21H18O3 . It has a molecular weight of 318.4 g/mol .
Molecular Structure Analysis
The InChI string of the compound is "InChI=1S/C21H18O3/c1-11-5-8-18-16 (9-11)14 (4)21 (23-18)17-10-19 (22)24-20-13 (3)12 (2)6-7-15 (17)20/h5-10H,1-4H3" . The Canonical SMILES string is "CC1=CC2=C (C=C1)OC (=C2C)C3=CC (=O)OC4=C3C=CC (=C4C)C" .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 5, indicating its lipophilicity . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . The compound has 1 rotatable bond . The topological polar surface area is 39.4 Ų . The compound has a complexity of 539 .Wirkmechanismus
The mechanism of action of 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in oxidative stress, inflammation, and cancer progression. Specifically, this compound has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in animal models. As an antioxidant, it has been shown to reduce oxidative stress and protect against DNA damage. As an anti-inflammatory agent, it has been found to reduce inflammation and improve insulin sensitivity. Finally, as an anticancer agent, it has been found to inhibit tumor growth and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, its low toxicity and lack of side effects make it a safe and reliable compound to use in animal studies. However, one limitation of using this compound is its relatively high cost compared to other flavonoids, which may limit its use in larger-scale studies.
Zukünftige Richtungen
There are several potential future directions for research on 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Finally, the development of new synthesis methods for this compound may help to reduce its cost and increase its availability for research purposes.
Conclusion:
In conclusion, this compound is a synthetic compound with several potential applications in scientific research. Its antioxidant, anti-inflammatory, and anticancer properties make it a promising candidate for the development of new therapeutic agents. While further research is needed to fully understand its mechanism of action and optimize its efficacy and safety, this compound represents a valuable tool for the study of oxidative stress, inflammation, and cancer progression.
Synthesemethoden
4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one can be synthesized using a variety of methods, including the Pechmann condensation reaction and the Knoevenagel condensation reaction. The Pechmann condensation reaction involves the condensation of a phenol with a β-ketoester in the presence of a Lewis acid catalyst, while the Knoevenagel condensation reaction involves the condensation of an aldehyde with a β-dicarbonyl compound in the presence of a base catalyst. Both methods have been used to successfully synthesize this compound with high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one has been found to have several potential applications in scientific research. As an antioxidant, it has been shown to scavenge free radicals and protect cells from oxidative damage. As an anti-inflammatory agent, it has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Finally, as an anticancer agent, it has been found to induce apoptosis and inhibit the proliferation of cancer cells.
Eigenschaften
IUPAC Name |
4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-11-4-6-17-14(8-11)13(3)20(23-17)16-10-19(21)22-18-7-5-12(2)9-15(16)18/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCXZNPOGNSNDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356527.png)
![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one](/img/structure/B356528.png)
![1-(3-Bromophenyl)-7-fluoro-2-(3-isopropoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356529.png)
![1-cyclopentyl-2-imino-5-oxo-N-(propan-2-yl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B356539.png)
![N-(5-Cyano-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-3-methylbenzamide](/img/structure/B356540.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(2-furylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356541.png)
![Methyl 1,5-dimethyl-3-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]indole-2-carboxylate](/img/structure/B356542.png)
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B356544.png)
![N-Butyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B356545.png)
![Ethyl 7-(2-methoxyethyl)-11-methyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B356546.png)
![methyl 4-[2-(furan-2-ylmethyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B356549.png)
![Ethyl 6-(benzoylimino)-7-butyl-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B356550.png)
![2-methoxy-1-methylethyl 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B356551.png)
![1-[5-[(4-Chlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(4-ethoxyphenyl)urea](/img/structure/B356552.png)